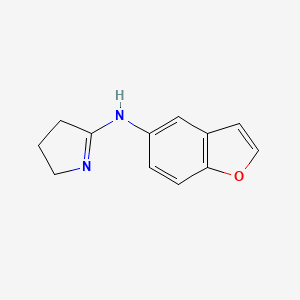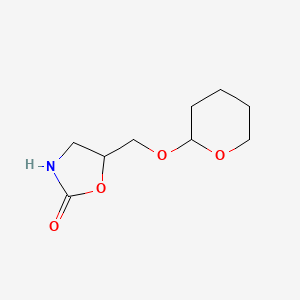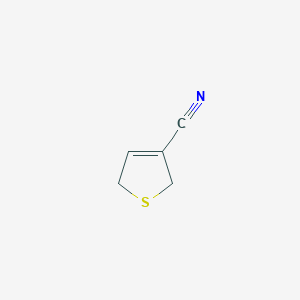
2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a methoxyphenyl group and a methylimidazolyl group attached to the quinazoline core
Métodos De Preparación
The synthesis of 2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzonitrile with 2-methoxybenzaldehyde to form an intermediate, which is then cyclized to produce the quinazoline core. The introduction of the 4-methylimidazolyl group is achieved through nucleophilic substitution reactions using appropriate imidazole derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the imidazolyl group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy group, forming the corresponding phenol derivative.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparación Con Compuestos Similares
2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline can be compared with other similar compounds, such as:
2-Phenylquinazoline: Lacks the methoxy and imidazolyl groups, resulting in different chemical and biological properties.
2-(2-Methoxyphenyl)quinazoline: Lacks the imidazolyl group, which may affect its biological activity and chemical reactivity.
6-(4-Methylimidazol-1-yl)quinazoline:
The uniqueness of this compound lies in the combination of the methoxyphenyl and methylimidazolyl groups, which confer specific chemical properties and potential biological activities that are not present in the similar compounds mentioned above.
Propiedades
Fórmula molecular |
C19H16N4O |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline |
InChI |
InChI=1S/C19H16N4O/c1-13-11-23(12-21-13)15-7-8-17-14(9-15)10-20-19(22-17)16-5-3-4-6-18(16)24-2/h3-12H,1-2H3 |
Clave InChI |
PVSWTHFQIXUVHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873876.png)
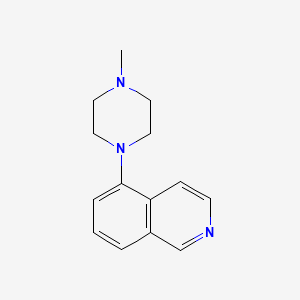
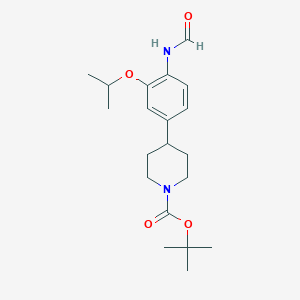
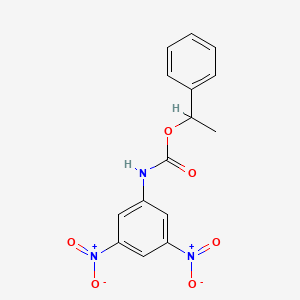
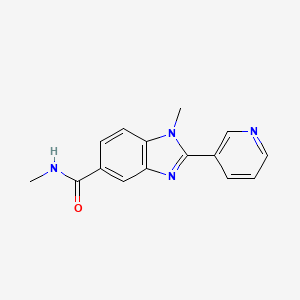

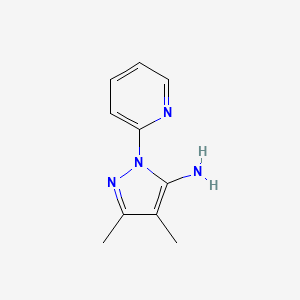
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
